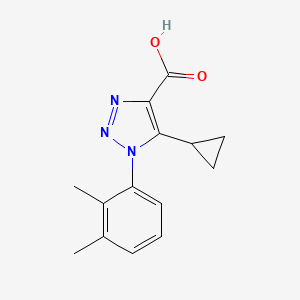![molecular formula C22H20N4O3 B5963368 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5963368.png)
2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide, also known as PBOX-15, is a synthetic compound that has gained significant attention in recent years due to its potential applications in cancer treatment. PBOX-15 is a benzoxazole derivative that exhibits antitumor activity by inducing apoptosis in cancer cells.
作用机制
The mechanism of action of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and subsequent induction of apoptosis. 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide also inhibits the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide has been shown to exhibit potent antitumor activity in vitro and in vivo. It induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting tubulin polymerization. 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide has also been shown to inhibit the growth of cancer cells in animal models, indicating its potential as a cancer therapeutic agent.
实验室实验的优点和局限性
One of the major advantages of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide.
未来方向
There are several future directions for research on 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide. One potential avenue of research is to investigate the combination of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the potential of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Finally, further studies are needed to determine the safety and efficacy of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide in clinical trials, which can pave the way for its use as a cancer therapeutic agent.
合成方法
The synthesis of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide involves the reaction of 2-aminobenzoxazole with 4-methoxybenzyl chloride, followed by the addition of 1-(4-pyrimidinyl)ethylamine and the subsequent coupling with ethyl chloroformate. The final product is obtained after purification and characterization.
科学研究应用
2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit antitumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspases.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-N-(1-pyrimidin-4-ylethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14(18-9-10-23-13-24-18)25-22(27)16-5-8-19-20(12-16)29-21(26-19)11-15-3-6-17(28-2)7-4-15/h3-10,12-14H,11H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKMPXVWIPCUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-hydroxy-5-(3-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5963288.png)

![N-benzyl-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5963298.png)
![4-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5963303.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5963304.png)
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5963306.png)
![[3-benzyl-1-(3,4-dimethylbenzyl)-3-piperidinyl]methanol](/img/structure/B5963324.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B5963326.png)
![N-(4-methyl-2-pyridinyl)-5-[1-(3-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5963332.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B5963338.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5963348.png)
![7-(2-chlorobenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5963361.png)
![N-[2-(2-chlorophenyl)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5963367.png)
![7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963371.png)